Isomagnolone

Description

Properties

IUPAC Name |

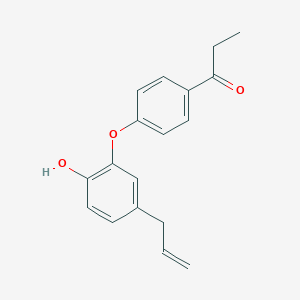

1-[4-(2-hydroxy-5-prop-2-enylphenoxy)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-3-5-13-6-11-17(20)18(12-13)21-15-9-7-14(8-10-15)16(19)4-2/h3,6-12,20H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHHYWFCRQIOJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OC2=C(C=CC(=C2)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601186467 | |

| Record name | 1-[4-[2-Hydroxy-5-(2-propen-1-yl)phenoxy]phenyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601186467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155709-41-4 | |

| Record name | 1-[4-[2-Hydroxy-5-(2-propen-1-yl)phenoxy]phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155709-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-[2-Hydroxy-5-(2-propen-1-yl)phenoxy]phenyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601186467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Isomagnolone: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomagnolone is a naturally occurring organic compound that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its physical and chemical properties, alongside an exploration of its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound, with the IUPAC name 1-[4-(2-hydroxy-5-prop-2-enylphenoxy)phenyl]propan-1-one, possesses a unique molecular structure that underpins its characteristic properties. A summary of its key physical and chemical data is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Reference |

| Molecular Formula | C₁₈H₁₈O₃ | --INVALID-LINK-- |

| Molecular Weight | 282.3 g/mol | --INVALID-LINK-- |

| CAS Number | 155709-41-4 | --INVALID-LINK-- |

| Appearance | White solid (predicted) | Biosynth |

| Melting Point | Not experimentally determined | - |

| Boiling Point (Predicted) | 414.4 ± 45.0 °C | ChemicalBook |

| Density (Predicted) | 1.125 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 9.22 ± 0.43 | ChemicalBook |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: Spectral data for ¹³C NMR of this compound is available through SpectraBase.[1]

-

¹H NMR: While a specific spectrum for this compound is not directly provided in the search results, general principles of ¹H NMR can be applied to predict the chemical shifts of protons in its structure.

Infrared (IR) Spectroscopy

A vapor phase IR spectrum of this compound is available on SpectraBase.[1] The spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule, such as:

-

O-H stretching (for the hydroxyl group)

-

C=O stretching (for the ketone)

-

C-O stretching (for the ether linkage)

-

C=C stretching (for the aromatic rings and allyl group)

-

Aromatic and aliphatic C-H stretching

Mass Spectrometry (MS)

GC-MS data for this compound is available via SpectraBase.[1] The mass spectrum would show the molecular ion peak and various fragmentation patterns that can be used to confirm the molecular weight and deduce structural information.

Biological Activity and Signaling Pathways

While direct and extensive research on the biological activities of this compound is limited, studies on structurally related compounds, such as magnolol and other isoflavones, provide insights into its potential pharmacological effects. The primary area of interest is its anti-inflammatory activity, likely mediated through the modulation of key signaling pathways.

Potential Anti-Inflammatory Activity

Compounds with similar structural motifs to this compound have demonstrated anti-inflammatory properties.[2] This activity is often associated with the inhibition of pro-inflammatory mediators.

Modulation of Signaling Pathways

3.2.1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation.[3] Isoflavone derivatives have been shown to inhibit NF-κB-dependent transcriptional activity.[4] It is plausible that this compound may exert anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the degradation of IκBα and subsequent nuclear translocation of NF-κB.

Figure 1: Potential Inhibition of the NF-κB Signaling Pathway by this compound.

3.2.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another key pathway involved in inflammation.[5] Studies on magnolol have shown that it can attenuate inflammation through the modulation of MAPK pathways.[6] this compound may similarly inhibit the phosphorylation of key proteins in the MAPK cascade, such as p38, ERK, and JNK, thereby reducing the production of inflammatory cytokines.

Figure 2: Potential Modulation of the MAPK Signaling Pathway by this compound.

Experimental Protocols

Isolation and Purification of this compound

This compound has been reported to be isolated from Illicium simonsii.[1] A general protocol for the isolation of similar compounds from plant material is as follows:

Figure 3: General Workflow for the Isolation and Purification of this compound.

Detailed Methodology:

-

Extraction: The dried and powdered plant material is subjected to Soxhlet extraction with a suitable solvent, such as ethanol, for several hours.[7]

-

Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate different fractions.

-

Purification: Fractions containing this compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory activity of this compound can be assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Detailed Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium and seeded in 96-well plates.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specific period, followed by stimulation with LPS (e.g., 1 µg/mL).

-

Nitrite Determination: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in this compound-treated cells to that in LPS-stimulated control cells.

Cell Viability Assay (MTT Assay)

To ensure that the observed inhibitory effects are not due to cytotoxicity, a cell viability assay, such as the MTT assay, should be performed in parallel.

Detailed Methodology:

-

Cell Treatment: Cells are treated with the same concentrations of this compound as in the anti-inflammatory assay.

-

MTT Incubation: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the viability of untreated control cells.

Conclusion

This compound presents an interesting subject for further investigation, particularly in the context of its potential anti-inflammatory properties. This guide has summarized its known physical and chemical characteristics and highlighted plausible mechanisms of action based on related compounds. The provided experimental frameworks offer a starting point for researchers aiming to explore the biological activities of this compound in greater detail. Future studies focusing on the elucidation of its complete spectral data, determination of its experimental physical properties, and comprehensive in vitro and in vivo pharmacological evaluations are warranted to fully understand its therapeutic potential.

References

- 1. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 2. Anti-inflammatory effects of magnolol and honokiol are mediated through inhibition of the downstream pathway of MEKK-1 in NF-kappaB activation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 7. echemcom.com [echemcom.com]

Preliminary Screening of Isomagnolone's Biological Activities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomagnolone, a neolignan natural product, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, with a focus on its anti-inflammatory, cytotoxic, and neuroprotective properties. The information presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of inflammatory mediators.

Quantitative Data: Inhibition of Nitric Oxide Production

| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |

| Brazilin | RAW 264.7 | LPS | 24.3 | [1] |

| Limonoids (various) | RAW 264.7 | LPS | 4.6 - 58.6 | [2] |

| This compound | Data Not Available |

Experimental Protocols

Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages:

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: Following pre-treatment, cells are stimulated with LPS (typically 1 µg/mL) to induce an inflammatory response.

-

Nitrite Quantification: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Data Analysis: The percentage of NO production inhibition is calculated by comparing the nitrite concentration in this compound-treated cells to that in LPS-stimulated control cells. The IC50 value, the concentration of this compound that inhibits 50% of NO production, is then determined.

Signaling Pathway

This compound is hypothesized to exert its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound may interfere with this cascade, potentially by inhibiting IKK activation or IκB degradation, thereby preventing NF-κB nuclear translocation and the expression of inflammatory mediators.

References

Pharmacological Profiling of Isomagnolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomagnolol, a neolignan found in the bark of Magnolia officinalis, has garnered interest for its potential therapeutic applications. As a structural isomer of magnolol, it shares several pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides an in-depth pharmacological profile of Isomagnolol, with a focus on its interaction with cannabinoid receptors and the orphan G protein-coupled receptor GPR55. This document summarizes key quantitative data, details experimental methodologies for cited experiments, and presents signaling pathways and experimental workflows through structured diagrams.

Introduction

Isomagnolol is a biphenolic compound that contributes to the traditional medicinal properties of Magnolia bark. Its pharmacological activities are a subject of ongoing research, with evidence suggesting its potential in modulating key signaling pathways implicated in various disease states. This guide aims to consolidate the current understanding of Isomagnolol's pharmacological profile to aid researchers and professionals in the field of drug discovery and development.

Pharmacodynamics: Interaction with Cannabinoid Receptors and GPR55

Recent studies have elucidated the interaction of Isomagnolol and its related compounds with the endocannabinoid system, a critical regulator of physiological processes.

Cannabinoid Receptor Activity

trans-Isomagnolol has been evaluated for its binding affinity and functional activity at the human cannabinoid receptors CB1 and CB2. Radioligand binding assays have determined the inhibition constants (Ki), and cAMP accumulation assays have been used to measure the half-maximal effective concentrations (EC50).

| Compound | Receptor | Binding Affinity (Ki) [μM] | Functional Activity (EC50) [μM] (cAMP Assay) | Efficacy (%) |

| trans-Isomagnolol | CB1 | >10.0 | >10.0 | 134 |

| CB2 | 3.14 ± 0.12 | 8.73 ± 3.39 | 55 |

Data from Rempel et al., 2012.[1]

These findings suggest that trans-Isomagnolol displays a selective, albeit modest, binding affinity and partial agonist activity at the CB2 receptor, with minimal interaction at the CB1 receptor.[1]

GPR55 Activity

The orphan G protein-coupled receptor GPR55 is another target of interest for cannabinoid-like compounds. In a β-arrestin recruitment assay, trans-Isomagnolol was found to be inactive at GPR55 at a concentration of 10 μM.[1]

| Compound | Receptor | Assay | Activity |

| trans-Isomagnolol | GPR55 | β-arrestin recruitment | Inactive at 10 μM |

Data from Rempel et al., 2012.[1]

Signaling Pathways

While direct quantitative data for Isomagnolol's impact on several key inflammatory and cell survival signaling pathways is limited, the effects of its close structural isomer, magnolol, have been extensively studied. It is plausible that Isomagnolol exerts similar effects on these pathways.

NF-κB Signaling Pathway

Magnolol has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.

References

The Unveiling of Isomagnolone's Origin: A Deep Dive into its Biosynthetic Pathway

For Immediate Release

A comprehensive examination of available biochemical data and enzymatic studies has culminated in a detailed elucidation of the biosynthetic pathway of Isomagnolone, a deoxybenzoin derivative with significant therapeutic potential. This technical guide provides an in-depth look at the molecular journey from primary metabolites to the final complex structure of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

This compound, scientifically known as 1-[4-(2-hydroxy-5-prop-2-enylphenoxy)phenyl]propan-1-one, belongs to the flavonoid family, a diverse group of plant secondary metabolites. Its biosynthesis originates from the well-established phenylpropanoid pathway, a central metabolic route in higher plants.

From Phenylalanine to the Flavonoid Backbone: The Initial Steps

The journey to this compound begins with the amino acid L-phenylalanine. A series of three enzymatic reactions converts phenylalanine into p-coumaroyl-CoA, the primary precursor for flavonoid biosynthesis.

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 enzyme, C4H, hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): This ligase activates p-coumaric acid by attaching a Coenzyme A molecule, yielding p-coumaroyl-CoA.

The subsequent crucial step involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by Chalcone Synthase (CHS) . This reaction forms the quintessential C6-C3-C6 backbone of flavonoids, resulting in the production of naringenin chalcone.

The Divergence to Deoxyflavonoids: The Role of Chalcone Reductase

A critical juncture in the pathway determines the fate of the flavonoid skeleton. For the synthesis of deoxyflavonoids like this compound, the enzyme Chalcone Reductase (CHR) acts on naringenin chalcone. This enzyme is pivotal in channeling intermediates away from the general flavonoid pathway and into the deoxyflavonoid branch. The action of CHR on naringenin chalcone yields isoliquiritigenin, the immediate precursor to the deoxybenzoin scaffold.

The Formation of the Deoxybenzoin Structure

While the precise enzymatic steps leading from isoliquiritigenin to the specific deoxybenzoin structure of this compound are not yet fully elucidated in the available literature, the general transformation is understood to involve an aryl migration. This rearrangement is catalyzed by Isoflavone Synthase (IFS) , a cytochrome P450 enzyme that facilitates the migration of the B-ring from the 2- to the 3-position of the C-ring, forming a 2-hydroxyisoflavanone intermediate. Subsequent dehydration, catalyzed by 2-Hydroxyisoflavanone Dehydratase (HID) , leads to the stable isoflavone core, which is structurally analogous to the deoxybenzoin framework. Further modifications, such as the addition of the propan-1-one and prop-2-enyl groups, are likely carried out by specific tailoring enzymes whose identities are yet to be definitively established for this compound.

Quantitative Insights and Experimental Approaches

To provide a clearer understanding of the efficiency and regulation of this pathway, a summary of available quantitative data for analogous enzyme reactions is presented below.

| Enzyme | Substrate(s) | Product(s) | Km (µM) | Vmax (units) | Optimal pH | Optimal Temp (°C) |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | Cinnamic acid | 30 - 300 | Varies | 8.5 - 9.5 | 30 - 40 |

| Cinnamate-4-Hydroxylase (C4H) | Cinnamic acid | p-Coumaric acid | 1 - 10 | Varies | 7.0 - 7.5 | 25 - 30 |

| 4-Coumarate-CoA Ligase (4CL) | p-Coumaric acid, ATP, CoA | p-Coumaroyl-CoA | 1 - 200 | Varies | 7.0 - 8.0 | 30 - 40 |

| Chalcone Synthase (CHS) | p-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin Chalcone | 1 - 5 | Varies | 6.8 - 8.0 | 30 - 38 |

| Chalcone Reductase (CHR) | Naringenin Chalcone, NADPH | Isoliquiritigenin | 10 - 50 | Varies | 6.5 - 7.5 | 25 - 35 |

| Isoflavone Synthase (IFS) | Liquiritigenin/Naringenin, O2, NADPH | 2-Hydroxyisoflavanone | 5 - 20 | Varies | 7.0 - 7.5 | 25 - 30 |

| 2-Hydroxyisoflavanone Dehydratase (HID) | 2-Hydroxyisoflavanone | Isoflavone (e.g., Daidzein, Genistein) | 1 - 10 | Varies | 7.0 - 8.5 | 30 - 40 |

Note: The kinetic parameters (Km and Vmax) are highly dependent on the specific plant species and experimental conditions and are presented here as general ranges based on studies of homologous enzymes.

Experimental Protocols: A Methodological Framework

The elucidation of this biosynthetic pathway has been made possible through a combination of in vitro and in vivo experimental techniques. Key methodologies are outlined below:

Heterologous Expression of Biosynthetic Enzymes

A common and powerful technique to characterize the function of individual enzymes in a pathway is through heterologous expression in a host organism that does not natively produce the compound of interest. Escherichia coli and Saccharomyces cerevisiae (yeast) are frequently used for this purpose.

Protocol Outline:

-

Gene Amplification: The coding sequence of the target enzyme (e.g., CHS, CHR, IFS) is amplified from the source organism's cDNA using polymerase chain reaction (PCR).

-

Vector Ligation: The amplified gene is ligated into an appropriate expression vector containing a suitable promoter (e.g., T7 promoter for E. coli, GAL1 promoter for yeast).

-

Transformation: The recombinant vector is introduced into the host cells.

-

Expression Induction: Protein expression is induced by adding a specific chemical (e.g., IPTG for the T7 promoter) or by changing the growth medium (e.g., galactose for the GAL1 promoter).

-

Cell Lysis and Protein Purification: The cells are harvested and lysed to release the expressed protein, which is then purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

In Vitro Enzyme Assays

Once the enzyme is purified, its activity and kinetic properties can be determined through in vitro assays.

General Protocol for a Spectrophotometric Assay:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer at the optimal pH, the purified enzyme, and any necessary cofactors (e.g., NADPH for reductases).

-

Substrate Addition: The reaction is initiated by adding the specific substrate.

-

Monitoring the Reaction: The progress of the reaction is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer. This change can be due to the formation of the product or the consumption of a cofactor (e.g., the decrease in absorbance at 340 nm for NADPH consumption).

-

Data Analysis: The initial reaction velocity is calculated from the linear phase of the reaction progress curve. By varying the substrate concentration, kinetic parameters such as Km and Vmax can be determined using Michaelis-Menten kinetics.

Visualizing the Pathway and Experimental Workflow

To provide a clear and concise representation of the biosynthetic pathway and the experimental logic, the following diagrams have been generated using the DOT language.

Isomagnolone: A Comprehensive Literature Review for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isomagnolone, a neolignan, has emerged as a molecule of interest in the field of medicinal chemistry, primarily as a scaffold for the development of novel therapeutic agents. While research on this compound as a standalone compound is limited, its structural framework has been pivotal in the synthesis of potent antimicrobial and antiviral agents. This technical guide provides a comprehensive review of the existing literature on this compound and its analogues, focusing on their synthesis, biological activities, and mechanisms of action. The information is presented to cater to researchers, scientists, and professionals involved in drug development, with a clear presentation of quantitative data, experimental methodologies, and visual representations of key processes.

Synthesis of this compound and its Derivatives

A facile synthesis of this compound, a (3-O-4')-neolignan, has been reported and serves as a foundation for creating more complex derivatives. The primary application of synthesized this compound has been in the development of antimicrobial peptide (AMP) mimic conjugates designed to combat multidrug-resistant bacteria.

General Synthesis Workflow

The synthesis of this compound-AMP mimic conjugates involves a multi-step process that begins with the synthesis of the this compound core, followed by its conjugation to a peptide mimic.

Biological Activities of this compound Analogues

The primary focus of this compound research has been on the antimicrobial and antiviral properties of its derivatives. These compounds have shown significant activity against a range of pathogens, including bacteria, fungi, and viruses.

Antimicrobial Activity

This compound has been utilized in the creation of novel neolignan-antimicrobial peptide (AMP) mimic conjugates. These conjugates have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) both in laboratory settings and in living organisms.[1][2][3][4][5] The conjugates exhibit rapid bactericidal effects and a low frequency of resistance development.[1]

Antifungal and Antiviral Activities

Analogues of this compound have been synthesized and evaluated for their effectiveness against various plant pathogens. Some of these compounds have displayed significant antifungal and anti-tobacco mosaic virus (TMV) activities.[6] For instance, certain α-ketoamide derivatives incorporating a vanillin skeleton, which can be considered structurally related to this compound, have shown curative and inactivation activities against TMV that are comparable to the commercial agent ningnanmycin.[6][7]

Quantitative Data on this compound Analogue Activity

| Compound Class | Target Organism/Cell Line | Activity Metric | Value | Reference(s) |

| Neolignan-AMP mimic conjugates (III5, III15) | Methicillin-resistant Staphylococcus aureus (MRSA) | In vitro and in vivo activity | Comparable to vancomycin | [1][2][3][4][5] |

| α-Ketoamide derivatives (Compound 34) | Tobacco Mosaic Virus (TMV) | Inactivation Activity | 90.1% at 500 µg/mL | [6][7] |

| α-Ketoamide derivatives (Compound 34) | Tobacco Mosaic Virus (TMV) | Curative Activity | 51.8% at 500 µg/mL | [6][7] |

| α-Ketoamide derivatives (Compound 28) | Tobacco Mosaic Virus (TMV) | Curative Activity | 54.8% at 500 µg/mL | [6][7] |

| N-phenylpyrazole sarisan hybrids (Compound 6a) | Fusarium graminearum | EC50 | 12.6 ± 0.9 µg/mL | [6] |

| N-phenylpyrazole sarisan hybrids (Compound 6a) | Valsa mali | EC50 | 18.5 ± 0.2 µg/mL | [6] |

| N-phenylpyrazole sarisan hybrids (Compound 6a) | Fusarium oxysporum f. sp. niveum | EC50 | 37.4 ± 1.8 µg/mL | [6] |

| Honokiol derivatives | Mythimna separata | Final Mortality Rate | 58.6% (Compound 5h) | [6] |

| Osthole-based isoxazoline derivatives | Plutella xylostella | LC50 | 0.220 mg/mL (Derivative B13) | [6] |

Mechanism of Action

The mechanism of action has been primarily elucidated for the this compound-AMP mimic conjugates in the context of their antibacterial activity.

Disruption of Bacterial Cell Membrane

The primary mechanism by which this compound-AMP mimic conjugates exert their anti-MRSA effect is through the disruption of the bacterial cell membrane.[1][3][8] These conjugates are proposed to bind to phosphatidylglycerol (PG) and cardiolipin (CL), which are key components of the bacterial membrane. This interaction leads to membrane destabilization, increased permeability, and subsequent leakage of intracellular components such as proteins and DNA.[1][3][8] This process is also associated with an increase in reactive oxygen species (ROS), further contributing to bacterial cell death.[1][3][8]

For the antiviral activity of this compound analogues against TMV, it is suggested that these compounds exhibit a strong binding affinity to the TMV coat protein.[6][7] This interaction is believed to obstruct the self-assembly of the virus particles, thereby inhibiting its replication and spread.[6][7]

Experimental Protocols

While detailed, step-by-step protocols for the synthesis and biological evaluation of this compound and its derivatives are not extensively provided in the literature, the general methodologies can be outlined.

Synthesis of this compound-AMP Mimic Conjugates

The synthesis is a multi-step chemical process. Detailed procedures for the synthesis of the intermediate compounds and the final conjugates are often provided in the supporting information of the primary research articles.[1]

In Vitro Antimicrobial Susceptibility Testing

Standard methods, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), are employed to assess the antibacterial activity of the compounds.[2] This typically involves 2-fold serial dilutions of the test compounds in Mueller-Hinton broth to determine the minimum inhibitory concentration (MIC).

Antifungal Bioassays

The mycelium growth rate method is a common technique used to evaluate the antifungal activity of compounds against phytopathogenic fungi.[6] This involves measuring the inhibition of fungal growth on a solid medium containing different concentrations of the test compound.

Antiviral Bioassays

For evaluating the anti-TMV activity, infectivity assays are performed. This involves inoculating host plants with the virus and the test compound to assess the reduction in local lesions. The curative, protective, and inactivation effects of the compounds are typically evaluated.

Conclusion and Future Directions

The research on this compound to date has primarily established its value as a versatile scaffold for the synthesis of novel antimicrobial and antiviral agents. The development of this compound-AMP mimic conjugates represents a promising strategy to combat antibiotic-resistant bacteria like MRSA. Similarly, its analogues have shown potential for development as agrochemicals for plant disease control.

However, a significant knowledge gap exists regarding the biological activity and mechanism of action of this compound as an independent molecule. Future research should focus on:

-

Detailed biological characterization of this compound: A thorough investigation of the antimicrobial, antifungal, antiviral, and cytotoxic properties of this compound itself is warranted.

-

Elucidation of the mechanism of action: Studies are needed to understand how this compound exerts its biological effects, including its potential molecular targets and impact on cellular signaling pathways.

-

Pharmacokinetic and toxicological profiling: To assess its potential as a drug candidate, the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound needs to be determined.

-

Exploration of other therapeutic areas: Given the diverse activities of other neolignans, this compound should be investigated for other potential therapeutic applications, such as anti-inflammatory and anticancer activities.

A deeper understanding of the fundamental properties of this compound will undoubtedly pave the way for the rational design and development of a new generation of therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A Comprehensive Review of Recent Research into the Effects of Antimicrobial Peptides on Biofilms—January 2020 to September 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Two pathogen-inducible UDP-glycosyltransferases, UGT73C3 and UGT73C4, catalyze the glycosylation of pinoresinol to promote plant immunity in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

Isomagnolone: A Technical Guide to its Nomenclature, Biological Activity, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomagnolone, a neolignan natural product, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its formal IUPAC nomenclature, common synonyms, and a detailed exploration of its biological activities. This document summarizes key quantitative data, outlines experimental protocols for assessing its antimicrobial effects, and presents a visual representation of its proposed mechanism of action against methicillin-resistant Staphylococcus aureus (MRSA).

IUPAC Nomenclature and Common Synonyms

The formal chemical name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 1-[4-(2-hydroxy-5-prop-2-enylphenoxy)phenyl]propan-1-one [1].

For ease of reference in scientific literature and databases, this compound is also known by several common synonyms. These include:

-

Isomaglone[1]

-

1-(4-(5-Allyl-2-hydroxyphenoxy)phenyl)propan-1-one[1]

-

1-[4-(5-Allyl-2-hydroxyphenoxy)phenyl]-1-propanone

-

1-Propanone, 1-[4-[2-hydroxy-5-(2-propenyl)phenoxy]phenyl]-

-

CAS Registry Number: 155709-41-4[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₈O₃ | [1] |

| Molecular Weight | 282.3 g/mol | [1] |

Biological Activity: Antimicrobial Properties

Recent research has highlighted the potential of this compound and its analogues as antimicrobial agents. Studies have demonstrated their efficacy against both plant pathogens and clinically relevant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).

Antifungal Activity Against Plant Pathogens

Novel analogues of this compound have been synthesized and evaluated for their broad-spectrum antimicrobial activity in the context of plant disease control. The following table summarizes the in vitro antifungal activity of representative this compound analogues against various plant pathogenic fungi.

| Compound | Fusarium graminearum (EC₅₀, μg/mL) | Valsa mali (EC₅₀, μg/mL) | Fusarium oxysporum f. sp. niveum (EC₅₀, μg/mL) |

| 6a | 12.6 ± 0.9 | 18.5 ± 0.2 | 37.4 ± 1.8 |

EC₅₀ represents the effective concentration required to inhibit fungal growth by 50%.

Antibacterial Activity Against MRSA

Conjugates of this compound with antimicrobial peptide (AMP) mimics have shown potent activity against MRSA both in vitro and in vivo, with efficacy comparable to the antibiotic vancomycin[2][3].

Experimental Protocols

This section details the methodologies employed in the evaluation of the antimicrobial activities of this compound and its derivatives.

In Vitro Antifungal Assay Against Plant Pathogens

The antifungal activity of this compound analogues is determined using the mycelium growth rate method.

-

Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

-

Culture Medium: Potato dextrose agar (PDA) is prepared and autoclaved.

-

Incorporation of Compounds: The stock solutions of the test compounds are added to the molten PDA at various final concentrations. A control group with DMSO alone is also prepared.

-

Inoculation: A 5 mm diameter mycelial disc of the target fungus is placed at the center of each PDA plate.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25 ± 1 °C) for a specified period.

-

Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to the control group.

-

EC₅₀ Determination: The EC₅₀ values are calculated using statistical software by plotting the inhibition percentage against the logarithm of the compound concentration.

In Vitro Antibacterial Assay Against MRSA (Minimum Inhibitory Concentration - MIC)

The MIC of this compound-AMP mimic conjugates against MRSA is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Bacterial Strain: A standardized inoculum of the target MRSA strain is prepared in Mueller-Hinton broth (MHB).

-

Compound Dilution: Serial twofold dilutions of the test compounds are prepared in MHB in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: A positive control (bacteria without compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action

Studies on this compound-AMP mimic conjugates suggest a mechanism of action that targets the bacterial cell membrane, leading to rapid bactericidal effects[2][3].

Proposed Mechanism of Action Against MRSA

The proposed mechanism involves the binding of the this compound conjugate to specific components of the bacterial membrane, leading to its disruption.

References

Unveiling Isomagnolone: A Technical Guide to its Molecular Weight, Formula, and Characterization

For Immediate Release

Shanghai, China – November 18, 2025 – Isomagnolone, a naturally occurring prenylated phenylpropanoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the determination of its molecular weight and formula, complete with detailed experimental protocols and data for researchers, scientists, and drug development professionals.

Molecular Profile of this compound

This compound is characterized by the molecular formula C₁₈H₁₈O₃, with a corresponding molecular weight of approximately 282.3 g/mol .[1] These fundamental properties have been determined through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

Table 1: Molecular and Spectroscopic Data of this compound

| Parameter | Value | Method |

| Molecular Formula | C₁₈H₁₈O₃ | High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) |

| Molecular Weight | 282.3 g/mol | Calculated from Molecular Formula |

| Exact Mass [M+H]⁺ | To be determined | HRESIMS |

| ¹H NMR Chemical Shifts (δ ppm) | See Table 2 | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| ¹³C NMR Chemical Shifts (δ ppm) | See Table 3 | Nuclear Magnetic Resonance (NMR) Spectroscopy |

Note: Specific HRESIMS and NMR data are pending retrieval from detailed experimental reports.

Experimental Protocols for Characterization

The definitive identification and structural elucidation of this compound involve its isolation from a natural source, followed by rigorous spectroscopic analysis.

Isolation of this compound from Illicium burmanicum

This compound can be isolated from the branches and leaves of the plant Illicium burmanicum. A typical isolation protocol is as follows:

-

Extraction: Air-dried and powdered plant material is extracted with an organic solvent, such as 95% ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate (EtOAc). The EtOAc-soluble fraction, typically containing compounds of interest like this compound, is collected.

-

Chromatography: The EtOAc-soluble portion is subjected to multiple rounds of column chromatography. This may include:

-

Silica gel column chromatography with a gradient elution system (e.g., petroleum ether-EtOAc).

-

Sephadex LH-20 column chromatography.

-

Preparative high-performance liquid chromatography (HPLC) for final purification.

-

Fractions are monitored by thin-layer chromatography (TLC) to guide the separation process and identify those containing the target compound.

Determination of Molecular Formula and Weight by Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the precise molecular formula of this compound.

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent, such as methanol, at a low concentration.

-

Instrumentation: The sample is introduced into a high-resolution mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The high-resolution capability allows for the measurement of the mass-to-charge ratio (m/z) with high accuracy.

-

Formula Determination: The elemental composition is determined from the exact mass measurement using specialized software, which calculates possible molecular formulas within a narrow mass tolerance.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for elucidating the chemical structure of this compound.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) in an NMR tube.

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Reveals the number of unique carbon atoms and their types (e.g., carbonyl, aromatic, aliphatic).

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

-

Signaling Pathways and Biological Activity

While the precise signaling pathways modulated by this compound are still under active investigation, preliminary studies on related prenylated phenylpropanoids suggest potential anti-inflammatory and cytotoxic activities.[1] Research into compounds with similar structural motifs, such as magnolol, has indicated involvement in pathways like NF-κB and MAPK, which are critical in inflammation and cancer. Further studies are required to delineate the specific molecular targets and mechanisms of action for this compound.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the molecular weight and formula of this compound.

References

Methodological & Application

Application Notes and Protocols: Isomagnolone Extraction from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomagnolone, a neolignan found in the bark of Magnolia officinalis, has garnered significant interest within the scientific community.[1] Like its isomer magnolol, this compound is being investigated for a variety of potential therapeutic applications, including anti-inflammatory, neuroprotective, and anti-tumor activities.[1][2] Effective and efficient extraction of this compound from plant sources is a critical first step for research and development. This document provides detailed protocols for the extraction and purification of this compound, a summary of quantitative data from various extraction methods, and visual representations of the experimental workflow and a relevant biological signaling pathway.

Quantitative Data Summary

The efficiency of lignanoid extraction, including this compound, from Magnolia officinalis is highly dependent on the chosen methodology. The following table summarizes quantitative data from a study utilizing deep eutectic solvents (DESs) for the extraction of total lignanoids.

| Extraction Method | Solvent System | Liquid-Solid Ratio (mL/g) | HBD-HBA Ratio | Water Percentage (%) | Temperature (K) | Time (min) | Maximum Lignanoid Yield (mg/g) | Reference |

| Deep Eutectic Solvent (DES) Extraction | Choline chloride and lactic acid | 40.50 | 2.06 | 29.3 | 337.65 | 107 | 39.18 | [1] |

Experimental Protocols

Below are two detailed protocols for the extraction of this compound from Magnolia officinalis bark. Protocol 1 describes a conventional solvent extraction method, while Protocol 2 outlines an alkali-solution-based extraction.

Protocol 1: Conventional Solvent Extraction

This protocol is a standard method for the extraction of lignanoids from plant material using organic solvents.

1. Plant Material Preparation:

- Obtain dried bark of Magnolia officinalis.

- Grind the bark into a coarse powder (approximately 20-40 mesh).

- Dry the powdered bark in an oven at 60°C to a constant weight to remove residual moisture.

2. Extraction:

- Place 100 g of the dried powder into a Soxhlet apparatus.

- Extract with 80% ethanol for 6-8 hours. Alternatively, perform maceration by soaking the powder in the solvent (1:10 w/v) for 24-48 hours with occasional agitation.

- Collect the ethanol extract.

3. Solvent Removal:

- Concentrate the ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

4. Purification (Liquid-Liquid Partitioning):

- Suspend the crude extract in distilled water.

- Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. This compound is expected to be enriched in the less polar fractions (chloroform and ethyl acetate).

- Collect the different solvent fractions and evaporate the solvent to yield fractionated extracts.

5. Further Purification (Chromatography):

- Subject the this compound-rich fraction to column chromatography on silica gel.

- Elute with a gradient of hexane and ethyl acetate.

- Monitor the fractions using Thin Layer Chromatography (TLC) and combine the fractions containing pure this compound.

- Recrystallize the purified this compound from a suitable solvent system (e.g., ethanol-water) to obtain high-purity crystals.

Protocol 2: Alkali-Solution-Based Extraction

This method takes advantage of the phenolic hydroxyl groups of lignanoids, which are soluble in alkaline solutions.

1. Plant Material Preparation:

- Prepare the Magnolia officinalis bark powder as described in Protocol 1.

2. Alkaline Extraction:

- Suspend the powdered bark in a 1% aqueous sodium hydroxide solution (1:15 w/v).

- Stir the mixture at room temperature for 2-4 hours.

- Filter the mixture to separate the alkaline extract from the plant residue.

3. Acid Precipitation:

- Adjust the pH of the alkaline extract to 2-3 with a suitable acid (e.g., hydrochloric acid) while stirring. This will cause the phenolic compounds, including this compound, to precipitate out of the solution.

- Allow the precipitate to settle, then collect it by filtration or centrifugation.

4. Washing and Drying:

- Wash the precipitate with distilled water until the washings are neutral to remove excess acid and salts.

- Dry the precipitate in a vacuum oven at a low temperature to yield the crude this compound-containing extract.

5. Purification:

- For further purification, the crude extract can be subjected to the chromatographic steps outlined in Protocol 1 (Step 5).

Visualizations

Experimental Workflow for this compound Extraction

The following diagram illustrates the general workflow for the extraction and purification of this compound from Magnolia officinalis.

Caption: General workflow for this compound extraction.

Proposed Signaling Pathway for this compound

While the specific signaling pathways of this compound are still under investigation, it is hypothesized to have a similar mechanism of action to its well-studied isomer, magnolol. Magnolol has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways and has also been implicated in the modulation of the STAT3 pathway.

Caption: Proposed inhibitory action of this compound on inflammatory signaling pathways.

References

Unveiling the Synthesis of Isomagnolone: A Detailed Protocol for Researchers

For Immediate Release

Shanghai, China – November 18, 2025 – For researchers and professionals in the field of drug development and organic chemistry, this application note provides a comprehensive, step-by-step protocol for the chemical synthesis of Isomagnolone. This document outlines the necessary reagents, reaction conditions, and purification methods to obtain this valuable compound for further study.

This compound, with the chemical formula C₁₈H₁₈O₃, is a subject of interest for its potential biological activities.[1][2] This guide is intended to provide a clear and reproducible method for its synthesis in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound, chemically known as 1-[4-(2-hydroxy-5-prop-2-enylphenoxy)phenyl]propan-1-one, can be conceptually approached through a convergent synthesis. This involves the preparation of two key fragments followed by their coupling to form the final product. The primary disconnection would be at the ether linkage, suggesting a Williamson ether synthesis or a similar C-O bond-forming reaction as the key step.

Alternatively, a linear approach starting from a common precursor and building the molecule step-by-step is also a feasible strategy. The choice of strategy will often depend on the availability of starting materials and the desired scale of the synthesis.

Experimental Protocol

Materials and Methods

Starting Materials:

-

4-Hydroxypropiophenone

-

4-Allyl-2-bromophenol (or a suitable equivalent with a good leaving group)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 4-hydroxypropiophenone (1.0 eq) in anhydrous DMF in a round-bottom flask, add potassium carbonate (1.5 eq).

-

Addition of Second Reactant: To the stirring suspension, add 4-allyl-2-bromophenol (1.1 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Characterization Data

The final product should be characterized to confirm its identity and purity. The following data are expected for this compound (C₁₈H₁₈O₃, Molar Mass: 282.33 g/mol ).[2]

| Analytical Technique | Expected Result |

| ¹H NMR | Peaks corresponding to aromatic protons, the allyl group protons, the ethyl ketone protons, and a phenolic hydroxyl proton. |

| ¹³C NMR | Resonances for all 18 carbon atoms, including the carbonyl carbon, aromatic carbons, and aliphatic carbons of the allyl and ethyl groups. |

| Mass Spectrometry | A molecular ion peak (M+) at m/z = 282.1256 (for high resolution). |

| Melting Point | To be determined experimentally. |

| Appearance | Expected to be a solid at room temperature.[1] |

Logical Relationship of Synthesis

Caption: The key synthetic transformation for this compound.

Safety Precautions

Standard laboratory safety practices should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. DMF is a skin irritant and should be handled with care. All waste should be disposed of according to institutional guidelines.

This protocol provides a robust framework for the synthesis of this compound. Researchers may need to optimize reaction conditions, such as temperature, reaction time, and purification methods, to achieve the best results in their specific laboratory setting.

References

Application Notes and Protocols for the Quantification of Isomagnolone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomagnolone is a bioactive compound of significant interest in pharmaceutical research due to its potential therapeutic properties. Accurate and precise quantification of this compound in various matrices, including biological fluids and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and overall drug development. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Analytical Techniques for this compound Quantification

The choice of analytical technique for this compound quantification depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

-

UV-Vis Spectrophotometry is a simple and cost-effective method suitable for the quantification of pure this compound or its concentration in simple formulations.

-

High-Performance Liquid Chromatography (HPLC) offers greater selectivity and is the workhorse for routine quality control of pharmaceutical products.[1][2]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies where this compound is present at very low concentrations in complex biological matrices.[3][4][5]

Method 1: Quantification of this compound by UV-Vis Spectrophotometry

This protocol outlines a straightforward method for determining the concentration of this compound in a solution.

Experimental Protocol

-

Determination of Maximum Absorbance (λmax):

-

Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Scan the solution using a UV-Vis spectrophotometer over a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[6][7]

-

Use a solvent blank for baseline correction.[7]

-

-

Preparation of Standard Curve:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a calibration curve of absorbance versus concentration.[7]

-

-

Sample Analysis:

-

Prepare the sample solution containing an unknown concentration of this compound.

-

Measure the absorbance of the sample solution at the λmax.

-

Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve.[7]

-

Quantitative Data Summary

| Parameter | Typical Value |

| Wavelength (λmax) | To be determined experimentally (e.g., 250 nm) |

| Linearity Range | 1-25 µg/mL[8] |

| Correlation Coefficient (R²) | > 0.995[9] |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

Workflow Diagram

Caption: Workflow for this compound quantification by UV-Vis Spectrophotometry.

Method 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a robust HPLC-UV method for the quantification of this compound, suitable for quality control and purity assessment.

Experimental Protocol

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][10]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), potentially with a small amount of acid like acetic acid for better peak shape. The mobile phase can be run in isocratic or gradient mode.[10]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.[10]

-

Detection Wavelength: The λmax determined from UV-Vis spectrophotometry (e.g., 250 nm).[10]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

-

-

Sample Preparation:

-

Standard Solutions: Prepare a stock solution of this compound in the mobile phase and dilute to create a series of calibration standards.

-

Sample Solutions: Accurately weigh and dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis and Quantification:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solution and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the sample using the calibration curve.

-

Quantitative Data Summary

| Parameter | Typical Value |

| Linearity Range | 0.1 - 100 µg/mL[11] |

| Correlation Coefficient (R²) | > 0.999[10] |

| Limit of Detection (LOD) | ~0.01 µg/mL[12] |

| Limit of Quantification (LOQ) | ~0.03 µg/mL[12] |

| Precision (%RSD) | < 2%[8] |

| Accuracy (% Recovery) | 98 - 102%[12] |

Workflow Diagram

References

- 1. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. erepo.uef.fi [erepo.uef.fi]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Development and Validation of UV-Visible Spectrophotometric Method for Simultaneous Determination of Eperisone and Paracetamol in Solid Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnrjournal.com [pnrjournal.com]

- 10. A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RP-HPLC method with fluorescence detection for determination of small quantities of triamcinolone in plasma in presence of endogenous steroids after derivatization with 9-anthroyl nitrile; pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. farmaciajournal.com [farmaciajournal.com]

Application Note: Structural Elucidation of Isomagnolone Using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the structural elucidation of the neolignan isomagnolone, and similar natural products, utilizing a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques.

Introduction

This compound is a neolignan natural product, a class of compounds known for their diverse biological activities. The precise determination of its chemical structure is a prerequisite for understanding its structure-activity relationships and for its potential development as a therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the unambiguous structural elucidation of organic molecules in solution.[1][2][3] This application note outlines a systematic approach using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to determine the constitution and connectivity of this compound.

Workflow for Structural Elucidation

The systematic process for elucidating the structure of a natural product like this compound using NMR spectroscopy is depicted in the following workflow diagram.

Experimental Protocols

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., chloroform-d, CDCl₃; methanol-d₄, CD₃OD; acetone-d₆, (CD₃)₂CO). CDCl₃ is a common choice for neolignans.

-

Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

3.2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

3.2.1. ¹H NMR Spectroscopy

-

Purpose: To identify the number of different proton environments, their chemical shifts, signal integrations (relative number of protons), and splitting patterns (J-coupling), which reveal neighboring protons.

-

Protocol:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard 1D ¹H NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zg30

-

Spectral width: ~16 ppm

-

Acquisition time: ~2-3 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16 (adjust for concentration)

-

-

3.2.2. ¹³C NMR and DEPT Spectroscopy

-

Purpose: To determine the number of different carbon environments and their chemical shifts. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, CH₃, and quaternary (Cq) carbons.

-

Protocol:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum.

-

Acquire DEPT-90 (shows only CH signals) and DEPT-135 (shows CH and CH₃ as positive signals, and CH₂ as negative signals) spectra.

-

Typical ¹³C parameters:

-

Pulse sequence: zgpg30

-

Spectral width: ~240 ppm

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

-

3.2.3. 2D COSY (Correlation Spectroscopy)

-

Purpose: To identify protons that are spin-spin coupled, typically over two to three bonds (e.g., H-C-H and H-C-C-H). Cross-peaks in the COSY spectrum connect coupled protons, helping to establish spin systems and molecular fragments.

-

Protocol:

-

Acquire a gradient-enhanced COSY (gCOSY) spectrum.

-

Typical parameters:

-

Pulse sequence: cosygpqf

-

Spectral width: ~12-16 ppm in both dimensions

-

Number of increments in F1: 256-512

-

Number of scans per increment: 2-4

-

-

3.2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

-

Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

-

Protocol:

-

Acquire a phase-sensitive, gradient-edited HSQC spectrum. This can also provide information on carbon multiplicity (CH/CH₃ vs. CH₂).

-

Typical parameters:

-

Pulse sequence: hsqcedetgpsisp2.3

-

¹H spectral width: ~12-16 ppm

-

¹³C spectral width: ~160-200 ppm

-

¹J(C,H) coupling constant: Optimized for ~145 Hz (for sp² and sp³ carbons)

-

Number of increments in F1: 128-256

-

Number of scans per increment: 2-8

-

-

3.2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

-

Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This is a crucial experiment for connecting molecular fragments, especially across quaternary carbons and heteroatoms.

-

Protocol:

-

Acquire a gradient-enhanced HMBC spectrum.

-

Typical parameters:

-

Pulse sequence: hmbcgplpndqf

-

¹H spectral width: ~12-16 ppm

-

¹³C spectral width: ~220-240 ppm

-

Long-range coupling constant (ⁿJ(C,H)): Optimized for ~8 Hz

-

Number of increments in F1: 256-512

-

Number of scans per increment: 4-16

-

-

Data Presentation and Interpretation

The collected NMR data is processed (Fourier transformation, phasing, and baseline correction) and analyzed. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Illustrative NMR Data for a Neolignan (based on Magnolol)

The following table presents ¹H and ¹³C NMR data for Magnolol, a neolignan structurally related to this compound, to serve as an example for data presentation.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | COSY Correlations (¹H-¹H) | HMBC Correlations (¹H-¹³C) |

| 1 | 133.2 | - | - | C-2, C-6, C-1' |

| 2 | 128.8 | 7.14 (d, 8.0) | H-6 | C-1, C-3, C-4, C-6 |

| 3 | 115.4 | - | - | - |

| 4 | 150.1 | - | - | - |

| 5 | 123.3 | 7.02 (d, 1.8) | H-6 | C-1, C-3, C-4, C-7 |

| 6 | 128.4 | 7.31 (dd, 8.0, 1.8) | H-2, H-5 | C-1, C-2, C-4, C-5 |

| 7 | 40.0 | 3.44 (d, 6.6) | H-8 | C-4, C-5, C-6, C-8, C-9 |

| 8 | 137.5 | 5.81-6.12 (m) | H-7, H-9 | C-7, C-9 |

| 9 | 116.1 | 5.08-5.15 (m) | H-8 | C-7, C-8 |

| 1' | 133.2 | - | - | C-2', C-6', C-1 |

| 2' | 128.8 | 7.14 (d, 8.0) | H-6' | C-1', C-3', C-4', C-6' |

| 3' | 115.4 | - | - | - |

| 4' | 150.1 | - | - | - |

| 5' | 123.3 | 7.02 (d, 1.8) | H-6' | C-1', C-3', C-4', C-7' |

| 6' | 128.4 | 7.31 (dd, 8.0, 1.8) | H-2', H-5' | C-1', C-2', C-4', C-5' |

| 7' | 40.0 | 3.44 (d, 6.6) | H-8' | C-4', C-5', C-6', C-8', C-9' |

| 8' | 137.5 | 5.81-6.12 (m) | H-7', H-9' | C-7', C-9' |

| 9' | 116.1 | 5.08-5.15 (m) | H-8' | C-7', C-8' |

Note: Data is compiled from literature for Magnolol and serves as an illustrative example.[4][5][6][7][8]

Structure Assembly

-

Identify Spin Systems: Use the COSY spectrum to connect coupled protons, defining fragments of the molecule (e.g., the allyl group, aromatic ring spin systems).

-

Assign Protons to Carbons: Use the HSQC spectrum to assign each proton to its directly attached carbon.

-

Connect the Fragments: Use the HMBC spectrum to piece the fragments together. Look for correlations from protons to carbons that are 2-3 bonds away. For example, a correlation from the methylene protons of an allyl group (H-7) to aromatic carbons (C-4, C-5, C-6) establishes the connection point of the side chain to the aromatic ring. Correlations across the ether linkage or biphenyl bond are critical for defining the overall skeleton of neolignans.

-

Final Verification: Once a candidate structure is proposed, all observed NMR correlations (COSY, HSQC, HMBC) must be consistent with this structure. The molecular formula, obtained from high-resolution mass spectrometry (HRMS), must also match the proposed structure.

By systematically applying these NMR techniques and integrating the data, the complete chemical structure of this compound can be determined with high confidence.

References

- 1. researchgate.net [researchgate.net]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 4. mdpi.com [mdpi.com]

- 5. Magnolol and Honokiol Are Novel Antiparasitic Compounds from Magnolia officinalis That Target the Mitochondrial Electron Transport Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Mass spectrometry analysis of Isomagnolone fragmentation patterns.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomagnolol, a neolignan found in the bark of Magnolia officinalis, is an isomer of the well-studied magnolol and honokiol. These compounds are known for their various pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. As interest in the therapeutic potential of Isomagnolol grows, robust analytical methods for its identification and quantification are crucial. This application note provides a detailed protocol for the analysis of Isomagnolol using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and explores its characteristic fragmentation patterns. Due to the limited direct literature on Isomagnolol fragmentation, this note infers a plausible fragmentation pathway based on the known fragmentation of its isomer, magnolol.

Experimental Protocols

Sample Preparation

A critical step for accurate analysis is the effective extraction of Isomagnolol from the sample matrix. The following protocol is a general guideline for the extraction of phenolic compounds from plant material and can be adapted as needed.[1]

-

Extraction:

-

Homogenize 1 gram of dried and powdered plant material (e.g., Magnolia bark).

-

Add 10 mL of 80% methanol in water.

-

Sonicate for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Combine the supernatants.

-

-

Purification (Optional, for complex matrices):

-

For samples with high concentrations of interfering substances, a solid-phase extraction (SPE) step may be necessary.

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the extracted sample onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute Isomagnolol with methanol.

-

Evaporate the eluent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following parameters provide a starting point for developing a robust LC-MS/MS method for Isomagnolol analysis.

Table 1: LC-MS/MS Instrumentation and Parameters

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | 265.1 [M-H]⁻ |

| Product Ion Scan Range | m/z 50-300 |

| Collision Energy | Optimization required (start with 20-40 eV) |

| Capillary Voltage | 3.0 kV |

| Gas Temperature | 350 °C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

Data Presentation

Predicted Fragmentation Pattern of Isomagnolol

Table 2: Predicted Quantitative Data for Isomagnolol Fragmentation (Negative Ion Mode)

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss |

| 265.1 [M-H]⁻ | 250.1 | •CH₃ (Methyl radical) |

| 265.1 [M-H]⁻ | 247.1 | C₂H₄ (Ethene) via retro-Diels-Alder |

| 265.1 [M-H]⁻ | 223.1 | C₃H₆ (Propene) |

Note: The relative abundances of these ions would need to be determined experimentally.

Visualization of Workflows and Pathways

Experimental Workflow

The overall process from sample preparation to data analysis is depicted in the following workflow diagram.

Proposed Fragmentation Pathway of Isomagnolol

The following diagram illustrates a plausible fragmentation pathway for the deprotonated Isomagnolol molecule ([M-H]⁻) in the gas phase during MS/MS analysis.

Conclusion

This application note provides a comprehensive starting point for researchers and scientists interested in the mass spectrometry analysis of Isomagnolol. The detailed experimental protocols and the inferred fragmentation patterns offer a solid foundation for method development and structural elucidation. Further experimental work is necessary to confirm the proposed fragmentation pathway and to establish a definitive analytical method for the routine analysis of Isomagnolol in various matrices. The provided workflows and diagrams serve as valuable visual aids for understanding the experimental process and the molecular fragmentation of this promising natural compound.

References

Application Notes and Protocols for In Vitro Experiments with Isomagnolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomagnolol, a biphenolic neolignan and a primary metabolite of magnolol, is emerging as a compound of significant interest for its potential therapeutic applications.[1] Drawing from the extensive research on its structural isomer, magnolol, Isomagnolol is predicted to possess noteworthy anti-inflammatory, anti-cancer, neuroprotective, and antioxidant properties.[1][2] These activities are likely mediated through the modulation of key cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt.[1] Furthermore, trans-isomagnolol has been identified as a selective partial agonist of the cannabinoid CB2 receptor, suggesting a role in immunomodulation and pain management.[3][4]